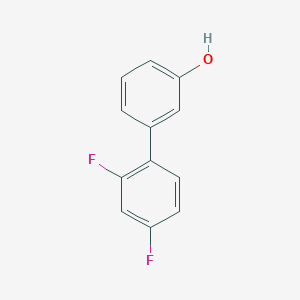

3-(2,4-Difluorophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHWKVLBGYXORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463353 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656304-26-6 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 2,4 Difluorophenyl Phenol

Classical Coupling Reactions in the Synthesis of 3-(2,4-Difluorophenyl)phenol

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, providing robust pathways to biaryl structures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This method is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions that tolerate a wide range of functional groups. rsc.orgresearchgate.net

A plausible and direct route to this compound via Suzuki-Miyaura coupling would involve the reaction between (2,4-difluorophenyl)boronic acid and a suitable 3-substituted phenol (B47542) derivative, such as 3-bromophenol (B21344) or 3-iodophenol. To prevent side reactions, the phenolic hydroxyl group would typically require protection, for instance, as a methoxy (B1213986) or silyl (B83357) ether, which is later cleaved to yield the final product.

The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. For instance, the synthesis of a related structure, 3-(2,4-difluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, was successfully achieved using a Suzuki coupling, demonstrating the feasibility of forming the 3-(2,4-difluorophenyl) linkage. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle |

| Organoboron Reagent | (2,4-Difluorophenyl)boronic acid | Source of the difluorophenyl group |

| Aryl Halide | 3-Iodoanisole, 3-Bromoanisole | Source of the phenol precursor |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/Water, DMF, Toluene (B28343) | Solubilizes reactants and catalyst |

This table presents generalized conditions based on established Suzuki-Miyaura reaction protocols.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance, allowing for the coupling of sp², sp³, and sp carbon centers. wikipedia.org

For the synthesis of this compound, a Negishi approach could involve the coupling of a pre-formed (2,4-difluorophenyl)zinc halide with a protected 3-halophenol. The organozinc reagent can be prepared from the corresponding Grignard or organolithium compound, or directly from the aryl halide. Palladium catalysts, such as those with phosphine (B1218219) ligands, are commonly employed to achieve high yields. wikipedia.org

Table 2: General Parameters for Negishi Coupling

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂ | Catalyzes the cross-coupling |

| Organozinc Reagent | (2,4-Difluorophenyl)zinc chloride | Nucleophilic coupling partner |

| Organic Halide | 3-Iodophenol (protected) | Electrophilic coupling partner |

| Solvent | THF, DMF | Reaction medium |

This table outlines typical components used in Negishi cross-coupling reactions.

The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups and has a broad scope. libretexts.org

A synthetic route to this compound using this method would likely pair an organostannane, such as (2,4-difluorophenyl)trialkylstannane, with a protected 3-halophenol. The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org The choice of ligands and additives can be critical for achieving high efficiency. organic-chemistry.org

Table 3: Common Reagents for Stille Coupling

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Active catalyst for C-C bond formation |

| Organotin Reagent | (2,4-Difluorophenyl)trimethylstannane | Transfers the difluorophenyl group |

| Organic Halide | 3-Bromoanisole | Aryl backbone provider |

| Ligand/Additive | PPh₃, Cu(I) salts | Enhance reaction rate and yield |

| Solvent | Toluene, DMF, NMP | Reaction solvent |

This table summarizes reagents and conditions commonly employed in Stille coupling.

The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl, typically requiring high temperatures. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, are copper-catalyzed cross-coupling reactions that can form C-C, C-O, C-N, and C-S bonds under milder conditions, often facilitated by the use of ligands. wikipedia.orgresearchgate.net

While less common than palladium-catalyzed methods for constructing unsymmetrical biaryls like this compound, a copper-catalyzed C-C coupling could theoretically be employed. This would likely involve reacting an activated aryl halide with an organocopper reagent at elevated temperatures. organic-chemistry.org However, the synthesis of aryl ethers (C-O coupling) via Ullmann condensation is more prevalent. mdpi.com For the C-C bond formation required here, achieving good yields and regioselectivity for an unsymmetrical product can be challenging and often requires harsher conditions compared to palladium-based methods. wikipedia.org

Stille Coupling Methods

Novel Synthetic Routes and Mechanistic Investigations

Beyond classical methods, the development of novel synthetic routes focuses on improving efficiency, selectivity, and sustainability.

Achieving regioselectivity is paramount in the synthesis of this compound to ensure the correct isomeric product. The cross-coupling strategies discussed above offer inherent regiocontrol, as the coupling occurs specifically at the positions of the halide and the organometallic group.

An alternative strategy for ensuring regioselectivity involves multi-step synthetic sequences where the core biaryl structure is assembled from precursors with pre-defined connectivity. For example, a synthetic pathway could begin with a Friedel-Crafts-type reaction, although directing acylation to the meta-position of a phenol derivative is notoriously difficult. A more controlled approach might involve directed ortho-metalation strategies on a suitably substituted precursor, followed by coupling. nih.gov

For instance, a one-pot synthesis of 4-(2,4-difluorophenyl)anisole has been reported, which is then demethylated to yield the corresponding phenol. rsc.org A similar strategy could be envisioned for the 3-isomer, starting with different precursors to guide the desired regiochemistry. The challenge lies in identifying starting materials and reaction conditions that selectively favor the formation of the 3-substituted biaryl over other isomers. Mechanistic studies, often employing techniques like kinetic analysis and computational modeling, are crucial for understanding the factors that govern selectivity and for optimizing reaction conditions to favor the desired product. aip.org

Catalytic Systems for Enhanced Yield and Selectivity

The cross-coupling of an aryl halide with an organoboron compound, known as the Suzuki-Miyaura coupling, is a widely used method for forming the carbon-carbon bond necessary for the biphenyl (B1667301) scaffold of this compound. rsc.orgwikipedia.orglibretexts.org The efficiency of this reaction is heavily reliant on the catalytic system employed. Palladium-based catalysts are most common, often in conjunction with phosphine ligands. rsc.orgfujifilm.com For instance, the coupling of 4-bromophenol (B116583) with 2,4-difluorophenylboronic acid can be catalyzed by 5% palladium on charcoal with triphenylphosphine. google.com The choice of base, such as sodium carbonate or potassium phosphate, and the solvent system, typically a mixture of an organic solvent like toluene or tetrahydrofuran (B95107) (THF) and water, are also critical for optimizing the reaction. rsc.orggoogle.com

In some cases, nickel complexes have been explored as alternative catalysts for cross-coupling reactions. rsc.orgorgsyn.org These can be particularly useful for coupling aryl chlorides, which are often less reactive than their bromo or iodo counterparts. organic-chemistry.org The selection of the appropriate ligand is crucial for achieving high yields and selectivity with nickel catalysts. orgsyn.org

The following table provides a comparative overview of different catalytic systems used in Suzuki-Miyaura reactions for biphenyl synthesis.

| Catalyst System | Reactants | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Aryl Halide, Arylboronic Acid | K₃PO₄ | THF/H₂O | - | rsc.org |

| 5% Pd/C, PPh₃ | 4-Bromophenol, 2,4-Difluorophenylboronic Acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 90% | google.com |

| Pd(PPh₃)₄ | Aryl Halide, Arylboronic Acid | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | - | researchgate.net |

| Ni complex | Chloromethylbenzene, (methoxyphenyl)magnesium bromide | - | THF | 87% | rsc.org |

| Pd catalyst | Chloromethylbenzene, (methoxyphenyl)magnesium bromide | - | THF | 94% | rsc.org |

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. innovareacademics.innih.gov In the synthesis of this compound, this can be achieved through several strategies. One approach is the use of water as a solvent, which is non-toxic and readily available. innovareacademics.in Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, reduced energy consumption, and often higher yields. innovareacademics.inresearchgate.net

The use of heterogeneous catalysts, such as palladium on charcoal, offers advantages in terms of ease of separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. rsc.org Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. rsc.orgrsc.org For example, a one-pot, three-component synthesis of 4-(2,4-difluorophenyl)anisole has been reported, which can then be demethylated to the corresponding phenol. rsc.org

Precursor Chemistry and Intermediate Transformations

The successful synthesis of this compound hinges on the efficient preparation of its precursors and the strategic transformation of key intermediates.

Synthesis of Halogenated Phenyl Precursors

Halogenated phenols and their derivatives are fundamental building blocks for the synthesis of this compound. thieme-connect.com The regioselective introduction of halogens onto a phenol ring can be challenging due to the activating nature of the hydroxyl group, which can lead to multiple substitutions. wku.edu

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. thieme-connect.comwku.edu In this method, a directing group on the aromatic ring directs the deprotonation by a strong base, typically an organolithium reagent, to the ortho position. uwindsor.caresearchgate.net For phenols, the hydroxyl group can be protected with a directing metalation group (DMG) like an N-isopropylcarbamate. thieme-connect.com This allows for selective ortho-lithiation and subsequent reaction with an electrophile to introduce a halogen. thieme-connect.comresearchgate.net

Another approach involves the hydrolysis of halogenated anilines. google.com For instance, halogenated phenylamine can be converted to its inorganic acid salt and then hydrolyzed under high temperature and pressure to yield the corresponding halogenated phenol. google.com

Role of Organometallic Reagents in Cross-Coupling

Organometallic reagents are central to the cross-coupling reactions used to form the biphenyl core of this compound. The most common are organoboron compounds, such as boronic acids and their esters, used in the Suzuki-Miyaura coupling. rsc.orgwikipedia.orglibretexts.org These reagents are generally stable, have low toxicity, and are compatible with a wide range of functional groups. fujifilm.com 2,4-Difluorophenylboronic acid is a key reagent for introducing the 2,4-difluorophenyl moiety. google.com

Grignard reagents (organomagnesium halides) are another important class of organometallic reagents used in cross-coupling reactions, such as the Kumada coupling. rsc.orgmnstate.edu They are highly reactive nucleophiles and can be prepared by reacting an alkyl or aryl halide with magnesium metal. orgsyn.orgquora.com However, their high reactivity can also lead to side reactions, and they are sensitive to moisture and protic solvents. mnstate.eduwisc.edu

Organozinc reagents are also utilized in cross-coupling reactions, known as the Negishi coupling. rsc.orgnih.govacs.org They exhibit moderate reactivity, making them more tolerant of functional groups than Grignard reagents. nih.gov

The following table highlights the characteristics of different organometallic reagents used in cross-coupling reactions.

| Organometallic Reagent | General Formula | Key Features | Common Coupling Reaction | Reference |

|---|---|---|---|---|

| Organoboron | R-B(OH)₂ | Stable, low toxicity, good functional group tolerance | Suzuki-Miyaura | rsc.orgwikipedia.org |

| Grignard | R-MgX | Highly reactive, sensitive to moisture | Kumada | rsc.orgmnstate.edu |

| Organozinc | R-ZnX or R₂Zn | Moderate reactivity, good functional group tolerance | Negishi | rsc.orgnih.gov |

Hydroxylation Strategies for Phenol Moiety Formation

Introducing the hydroxyl group to form the phenol moiety is a critical step. One common strategy is the demethylation of a methoxy-substituted biphenyl precursor. rsc.org For example, 4-(2,4-difluorophenyl)anisole can be demethylated using reagents like hydrogen iodide to yield 4-(2,4-difluorophenyl)phenol. rsc.org

Another approach is the direct hydroxylation of an aryl halide or a related derivative. mdpi.com This can be achieved using a variety of reagents and catalytic systems. For instance, palladium-catalyzed hydroxylation of aryl C-H bonds using an oxidant like tert-butyl hydroperoxide has been developed. researchgate.net Transition-metal-free methods using hydroxide (B78521) surrogates like oxime anions have also been reported. whiterose.ac.uk

The Baeyer-Villiger oxidation of a corresponding benzoyl chloride has also been described as a route to 4-(2,4-difluorophenyl)phenol. biosynth.com Furthermore, the hydrolysis of an ester group can be employed, as seen in the conversion of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate to 4-(2,4-difluorophenyl)phenol. google.com

Advanced Structural Elucidation and Conformational Analysis of 3 2,4 Difluorophenyl Phenol

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of 3-(2,4-Difluorophenyl)phenol would arrange themselves in a repeating three-dimensional lattice, governed by a variety of intermolecular forces. The primary and most influential interaction would be the hydrogen bond formed by the phenolic hydroxyl group. This can lead to the formation of chains or cyclic motifs through O-H···O interactions between molecules.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|---|

| Hydrogen Bond | O-H (Phenol) | O (Phenol) | 1.8 - 2.2 (H···O) | The dominant interaction, often forming catemeric chains or cyclic R²₂(8) dimers. |

| Hydrogen Bond | C-H (Aryl) | F (Aryl) | 2.2 - 2.6 (H···F) | Weaker interactions contributing to the stability of the 3D network. |

The conformation of a biphenyl (B1667301) system is primarily described by the torsional (or dihedral) angle between the planes of the two aromatic rings. This angle is a result of the balance between two opposing factors: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

For this compound, the key torsional angle is C(2)-C(1)-C(1')-C(2'). The ortho substituents are H on the phenol (B47542) ring and F on the difluorophenyl ring. While the steric clash is less severe than with bulkier groups, a completely planar conformation in the solid state would be unlikely. The final observed angle in a crystal structure is a sensitive balance between these intramolecular forces and the intermolecular packing forces within the crystal lattice. nobelprize.orglumenlearning.com The study of these geometries and their associated energies is the core of conformational analysis. drugdesign.org

Crystal engineering utilizes non-covalent interactions to design crystalline solids with desired properties. A key concept in this field is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific intermolecular interactions. acs.org

This compound is an excellent candidate for co-crystallization studies. The phenol group can form highly reliable and directional hydrogen bonds with a variety of acceptor groups. For example, co-crystallization with pyridine-containing molecules is expected to form the very robust phenol-pyridine O-H···N heterosynthon. scispace.comresearcher.life The fluorine atoms can also participate in synthons, such as the aryl-perfluoroaryl (Ar/ArF) quadrupolar synthon, which involves face-to-face stacking and can be used to pre-organize molecules in the solid state. nih.gov By systematically choosing co-formers, it is possible to create a wide range of new solid phases where the molecular arrangement is guided by these predictable synthons.

Torsional Angles and Biphenyl Conformational Analysis

High-Resolution Solution-State NMR Spectroscopy for Structural Insights

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers detailed information about the structure and dynamics of molecules in solution.

A suite of 2D NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals of this compound and to probe its solution-state conformation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between adjacent protons within the phenolic ring and within the difluorophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon to which it is attached. It is the primary method for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). It is essential for assigning the quaternary (non-protonated) carbons and, crucially, for confirming the C-C linkage between the two aromatic rings by observing correlations from protons on one ring to carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly valuable for conformational analysis. The presence and intensity of NOE cross-peaks between protons on the phenolic ring and protons on the difluorophenyl ring would provide direct evidence of the preferred average torsional angle in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted shifts are illustrative and based on standard increments in CDCl₃. Actual values may vary.

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Expected HMBC Correlations (from H to C) |

|---|---|---|---|

| Phenol Ring | |||

| C-1' | 156.0 | - | C-2', C-6', C-3', C-2, C-6 |

| C-2' | 116.5 | 6.95 | C-4', C-6', C-1' |

| C-3' | 130.5 | 7.30 | C-1', C-5' |

| C-4' | 121.0 | 6.90 | C-2', C-6' |

| C-5' | 130.0 | 7.25 | C-1', C-3' |

| C-6' | 115.8 | 6.98 | C-2', C-4', C-1' |

| OH | - | C-1' | |

| Difluorophenyl Ring | |||

| C-1 | 123.0 | - | C-2, C-6, C-3, C-5, C-1' |

| C-2 | 162.0 (d, J250 Hz) | - | C-1, C-3, C-4, C-6 |

| C-3 | 112.0 (dd) | 6.90 | C-1, C-2, C-4, C-5 |

| C-4 | 160.0 (d, J~250 Hz) | - | C-2, C-3, C-5, C-6 |

| C-5 | 132.5 (d) | 7.45 | C-1, C-3, C-4 |

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, which provides excellent signal dispersion. lumenlearning.com For this compound, two distinct signals would be observed for the non-equivalent F-2 and F-4 nuclei.

The chemical shift of a nucleus is technically a tensor quantity, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. This property is known as Chemical Shift Anisotropy (CSA). In isotropic solutions, rapid molecular tumbling averages this effect to a single observed chemical shift. However, the CSA contains rich information about the local electronic environment and symmetry around the nucleus.

Measuring the CSA tensor typically requires solid-state NMR or studies in an anisotropic medium like a liquid crystal. Such an analysis for this compound would provide a detailed map of the electronic distribution around the C-F bonds, offering a deeper level of structural insight than solution-state measurements alone.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound Predicted shifts are illustrative relative to a standard like CFCl₃.

| Position | Predicted δ ¹⁹F (ppm) | Expected Coupling |

|---|---|---|

| F at C-2 | -110 to -115 | Doublet of doublets (d, J |

Dynamic NMR Studies of Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a pivotal technique for investigating the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational exchange. montana.edunumberanalytics.com In the case of this compound, the key dynamic process amenable to DNMR study is the restricted rotation around the C-C single bond connecting the phenol and the 2,4-difluorophenyl rings. This rotation, also known as atropisomerism, is not free due to steric hindrance imposed by the substituents on the aromatic rings, particularly the ortho-fluorine atom.

The rotation between the different spatial arrangements (conformers) of the two rings can be slow on the NMR timescale. montana.edu At low temperatures, this rotation is slow enough that distinct signals may be observed for magnetically inequivalent nuclei in each conformer. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two signals broaden and merge into a single, averaged signal. This point is known as the coalescence temperature (Tc).

By analyzing the line shape of the NMR signals over a range of temperatures, it is possible to determine the rate constants (k) for the rotational exchange. From the rate constant at the coalescence temperature, the free energy of activation (ΔG‡) for the rotation can be calculated. This value represents the energy barrier that must be overcome for the rings to rotate relative to one another. montana.edu

While specific experimental DNMR data for this compound is not extensively detailed in publicly available literature, studies on similar ortho-substituted biphenyls provide a strong basis for understanding its expected behavior. researchgate.netunibas.it For biphenyls with a single ortho-substituent, rotational barriers can range up to 15.4 kcal/mol. researchgate.net The presence of the ortho-fluorine atom in this compound is expected to create a significant, measurable barrier to rotation. The dynamic process can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonds. unibo.it

Table 1: Illustrative Data Obtainable from a Dynamic NMR Study of a Substituted Biphenyl This table is representative of the type of data obtained from DNMR experiments on conformationally dynamic molecules like this compound. The values are hypothetical and serve for illustrative purposes.

| Parameter | Description | Illustrative Value |

| Coalescence Temperature (Tc) | The temperature at which two exchanging NMR signals merge into one broad peak. | 300 K |

| Rate Constant at Tc (kc) | The first-order rate constant for the conformational exchange at the coalescence temperature. | 95 s-1 |

| Free Energy of Activation (ΔG‡) | The energy barrier for the rotation around the C-C bond between the aromatic rings. | 15 kcal/mol |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its characteristic vibrational modes. longdom.orgmdpi.com For this compound, these techniques are instrumental in identifying functional groups and understanding the structural impact of the substituent pattern and intermolecular interactions.

The vibrational spectrum of this compound is a composite of the modes originating from the phenol ring and the 2,4-difluorophenyl ring.

Phenol Moiety: The most distinct vibrational mode for the phenol group is the O-H stretching vibration , which typically appears as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. ijaemr.com Its exact position and shape are highly sensitive to hydrogen bonding. najah.edu Other characteristic phenol vibrations include the C-O stretching , often observed between 1200-1260 cm⁻¹, and the in-plane O-H bending, typically found around 1330-1410 cm⁻¹. ijaemr.combibliotekanauki.pl

Fluorophenyl Moiety: The 2,4-difluorophenyl group contributes several characteristic vibrations. The C-F stretching vibrations are strong in the FT-IR spectrum and typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. acs.org The aromatic C=C stretching vibrations of both rings give rise to a series of bands in the 1400-1610 cm⁻¹ range. acs.orgnih.gov The substitution pattern on the rings also influences the out-of-plane C-H bending modes, which appear below 900 cm⁻¹.

Table 2: General Regions for Characteristic Vibrational Modes of this compound Assignments are based on established data for phenols, fluorinated aromatic compounds, and substituted biphenyls. ijaemr.combibliotekanauki.placs.orgnih.govnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Moiety |

| O-H Stretch (H-bonded) | 3200 - 3550 | Phenol |

| O-H Stretch (Free) | 3590 - 3650 | Phenol |

| Aromatic C-H Stretch | 3010 - 3100 | Both Rings |

| C=C Aromatic Ring Stretch | 1400 - 1610 | Both Rings |

| O-H In-plane Bend | 1330 - 1410 | Phenol |

| C-O Stretch | 1200 - 1260 | Phenol |

| C-F Stretch | 1100 - 1300 | Fluorophenyl |

| Ring Breathing Modes | ~800 - 1070 | Both Rings |

| C-H Out-of-plane Bend | 750 - 900 | Both Rings |

The phenolic hydroxyl group in this compound is a strong hydrogen bond donor, leading to the formation of intermolecular hydrogen bonds in the solid state and in concentrated solutions. najah.edu FT-IR spectroscopy is particularly effective for studying these interactions.

The O-H stretching frequency is a sensitive probe of hydrogen bonding. nih.gov In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free," non-hydrogen-bonded O-H stretch is typically observed around 3600 cm⁻¹. As the concentration increases or in the solid state, intermolecular hydrogen bonds form (O-H···O). This bonding weakens the O-H bond, causing the stretching vibration to shift to a lower frequency (a "red shift"), often appearing as a broad, intense band between 3200 and 3550 cm⁻¹. najah.edu The breadth of this band reflects the variety of hydrogen-bonded species (dimers, trimers, polymers) present. researchgate.net

By analyzing the position and shape of the O-H band under different conditions (e.g., varying concentration or temperature), one can gain insight into the strength and nature of the hydrogen-bonding network. najah.edu Studies on similar dimeric biphenyl structures have shown they can form significantly strong intermolecular hydrogen bonds. nih.gov The presence of the electronegative fluorine atoms can also influence the acidity of the phenolic proton and, consequently, the strength of the hydrogen bonds it forms.

Theoretical and Computational Chemistry Studies on 3 2,4 Difluorophenyl Phenol

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 3-(2,4-Difluorophenyl)phenol are fundamental to its behavior. Theoretical methods provide a detailed picture of its electron distribution and orbital energies.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its ground state properties. dergipark.org.trtandfonline.com These calculations yield the optimized molecular geometry, minimizing the energy of the molecule to find its most stable three-dimensional structure.

From the optimized geometry, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.1 eV |

| Electronegativity (χ) | 3.65 eV |

This data is illustrative and based on typical values for similar aromatic compounds.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Correlation

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer alternative approaches, particularly for treating electron correlation. acs.orgresearchgate.net The HF method provides a foundational approximation by considering each electron in the mean field of all others, but it neglects electron correlation.

MP2, a post-Hartree-Fock method, improves upon this by including electron correlation effects, which are crucial for accurately predicting molecular geometries and energies. acs.org Comparing results from DFT, HF, and MP2 allows for a more comprehensive understanding of the electronic structure and can help validate the computational models used. For instance, while HF might overestimate bond lengths, MP2 and certain DFT functionals often provide results in better agreement with experimental data where available. acs.org

Conformational Landscape and Energy Minima

The three-dimensional shape of this compound is not rigid. The molecule can adopt different spatial arrangements, or conformations, due to rotation around single bonds.

Potential Energy Surface Scans

To explore the conformational flexibility of this compound, potential energy surface (PES) scans are performed. libretexts.org This involves systematically changing a specific geometric parameter, such as the dihedral angle between the two aromatic rings, and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the molecule's conformational landscape.

The scan would identify the lowest energy conformations (energy minima), which represent the most stable structures of the molecule. It would also show the energy barriers (transition states) that must be overcome for the molecule to rotate from one stable conformation to another. For this compound, the primary rotational freedom is around the C-C bond connecting the phenol (B47542) and difluorophenyl rings. The steric hindrance between the hydrogen atoms on the adjacent rings and the fluorine atoms will significantly influence the shape of the potential energy surface.

Molecular Dynamics Simulations of Rotational Barriers and Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.netresearchgate.net By simulating the motion of the atoms at a given temperature, MD can provide insights into how the molecule explores its conformational space. These simulations can be used to study the rotational barriers between different conformers and the time scale of these conformational changes. This information is valuable for understanding how the molecule might behave in a solution or when interacting with other molecules.

Table 2: Hypothetical Rotational Energy Barriers for this compound

| Rotation | Energy Barrier (kcal/mol) |

|---|---|

| Phenyl-Phenyl Torsion | 2.5 - 4.0 |

This data is illustrative and based on typical values for substituted biphenyls and phenols.

Spectroscopic Property Prediction and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. These predictions can be compared with experimental spectra to validate both the computational methods and the experimental findings. dntb.gov.uanih.gov

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). tandfonline.comdntb.gov.ua These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions).

Vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum. dergipark.org.trnih.gov The calculated frequencies correspond to specific molecular vibrations, such as the O-H stretch of the phenol group, the C-F stretches of the difluorophenyl ring, and various aromatic C-H and C-C stretching and bending modes.

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dntb.gov.ua These theoretical predictions are highly useful for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (cm⁻¹) | ||

| O-H stretch | 3550 | ~3545 |

| Aromatic C-H stretch | 3100-3000 | ~3080-3010 |

| C=C stretch (aromatic) | 1610, 1580, 1490 | ~1605, 1575, 1485 |

| C-F stretch | 1280, 1140 | ~1275, 1135 |

| ¹H NMR (ppm) | ||

| Phenolic -OH | 5.0-6.0 | ~5.5 |

| Aromatic Protons | 6.8-7.5 | ~6.9-7.4 |

| ¹³C NMR (ppm) | ||

| C-OH | 155 | ~154 |

| C-F | 160-165 (JCF) | ~162 (JCF) |

| Aromatic Carbons | 110-140 | ~112-138 |

| UV-Vis (nm) |

This data is illustrative and serves as a representative example based on similar compounds.

Computational NMR Chemical Shift Predictions and Experimental Correlation

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of complex molecules. uni-bonn.de For phenolic compounds and their derivatives, theoretical calculations can provide significant insights into the electronic environment of each nucleus. The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the consideration of solvent effects. uni-bonn.deresearchgate.net

The process typically involves optimizing the molecular geometry of this compound and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to validate the computational model. Discrepancies between calculated and experimental shifts can often be minimized by employing scaling factors or by using more sophisticated computational models that account for intermolecular interactions and solvent effects. researchgate.netescholarship.org Machine learning-based correction methods have also emerged as a powerful tool to improve the accuracy of DFT-calculated NMR chemical shifts. uni-bonn.de

Table 1: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) Note: This table is a hypothetical representation to illustrate the comparison between theoretical and experimental data. Actual values would be obtained from specific computational studies.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Phenolic OH) | 5.30 | 5.25 |

| C1 | 155.0 | 154.8 |

| C2 | 110.5 | 110.3 |

| C3 | 130.2 | 129.9 |

| C4 | 115.8 | 115.6 |

| C5 | 122.1 | 121.9 |

| C6 | 118.4 | 118.2 |

| C1' | 125.6 | 125.4 |

| C2' | 160.1 (d, J=245 Hz) | 159.9 (d, J=246 Hz) |

| C3' | 104.5 (t, J=25 Hz) | 104.3 (t, J=25 Hz) |

| C4' | 162.3 (d, J=248 Hz) | 162.1 (d, J=249 Hz) |

| C5' | 112.0 (dd, J=21, 4 Hz) | 111.8 (dd, J=21, 4 Hz) |

| C6' | 131.5 (d, J=9 Hz) | 131.3 (d, J=9 Hz) |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry allows for the prediction of these vibrational frequencies, aiding in the assignment of experimental spectra. nih.gov For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies.

These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. nih.gov Therefore, scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional modes of the phenolic OH group, the C-F bonds, and the aromatic rings. nih.gov

Table 2: Calculated and Experimental Vibrational Frequencies for Key Modes of this compound (Illustrative) Note: This table is a hypothetical representation. Actual values would be derived from specific computational and experimental studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3650 | 3645 | O-H stretch |

| ν(C-F) | 1250 | 1245 | C-F stretch (asymmetric) |

| ν(C-F) | 1140 | 1135 | C-F stretch (symmetric) |

| ν(C-O) | 1210 | 1205 | C-O stretch |

| Ring Breathing | 1005 | 1000 | Phenyl ring breathing |

| τ(OH) | 320 | 315 | OH torsion |

UV-Vis Absorption and Emission Spectrum Modeling and Excitonic States

Time-dependent density functional theory (TD-DFT) is a widely used computational method for modeling the electronic absorption and emission spectra of molecules. acs.org By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of this compound. gaussian.com These calculations provide insights into the nature of the electronic transitions, such as π→π* and n→π* transitions, and the molecular orbitals involved. acs.org

The simulated spectrum can be compared with experimental data to validate the computational approach. researchgate.net Solvent effects are crucial in UV-Vis spectroscopy and can be incorporated into the calculations using implicit or explicit solvent models. researchgate.net The study of excitonic states, which involve the interaction of multiple chromophores, can also be computationally explored, although it is more relevant for larger molecular aggregates.

Table 3: Calculated UV-Vis Absorption Maxima for this compound (Illustrative) Note: This table is a hypothetical representation. Actual values would be obtained from specific TD-DFT calculations.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 220 | 0.40 | HOMO-1 → LUMO |

| S₀ → S₃ | 205 | 0.25 | HOMO → LUMO+1 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.

Transition State Identification and Energy Barriers for Key Reactions

For reactions involving this compound, such as electrophilic substitution or oxidation, computational methods can be used to identify the transition state structures. sumitomo-chem.co.jpnih.gov The transition state is a high-energy, transient species that represents the peak of the energy barrier along the reaction coordinate. numberanalytics.comlibretexts.org By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. libretexts.org

This information is crucial for understanding the kinetics and feasibility of a reaction pathway. ustc.edu.cn For instance, in a reaction with a radical species, computational studies can help to distinguish between different mechanisms like hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) by locating the respective transition states and comparing their energy barriers. ustc.edu.cn

Solvent Effects on Reaction Pathways and Energetics

For example, a polar solvent might preferentially stabilize a polar transition state, accelerating the reaction compared to a nonpolar solvent. numberanalytics.com In reactions involving this compound, the polarity and hydrogen-bonding capability of the solvent could significantly influence reaction pathways, such as nucleophilic substitution or phenol-ene reactions. nih.govchemrxiv.org

Reaction Chemistry and Mechanistic Studies of 3 2,4 Difluorophenyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the two aromatic rings in 3-(2,4-Difluorophenyl)phenol towards substitution is markedly different, a direct consequence of the directing effects of the attached substituents.

The orientation of incoming electrophiles is determined by the activating or deactivating nature of the substituents already present on the benzene (B151609) rings. pharmaguideline.com Groups that donate electron density to the ring are considered activating and typically direct new substituents to the ortho and para positions, while electron-withdrawing groups are deactivating and direct to the meta position, with the notable exception of halogens. saskoer.calibretexts.org

In this compound, the phenolic ring contains a hydroxyl (-OH) group and a 2,4-difluorophenyl substituent. The hydroxyl group is a powerful activating group, donating electron density through resonance and strongly directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). pressbooks.pub Conversely, the difluorophenyl group acts as a deactivating group due to the inductive electron withdrawal by the fluorine atoms.

The second ring, the 2,4-difluorophenyl group, is substituted with two fluorine atoms and the phenylphenol group. Fluorine atoms are deactivating due to their strong inductive effect but are ortho-, para-directing because of their ability to donate electron density via resonance. saskoer.capressbooks.pub This creates a complex scenario where the ring is generally deactivated towards electrophilic attack.

The interplay of these effects leads to a clear regiochemical preference. Electrophilic aromatic substitution will overwhelmingly occur on the more activated phenolic ring. The primary sites for substitution are the positions ortho and para to the hydroxyl group. Given that the C3 position is occupied, the most favored positions for electrophilic attack are C4 and C6, and to a lesser extent C2, which may experience some steric hindrance from the adjacent bulky difluorophenyl group.

Table 1: Summary of Substituent Directing Effects on Electrophilic Aromatic Substitution

| Ring System | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Sites |

| Phenolic Ring | -OH (Hydroxyl) | Activating (Resonance) | Ortho, Para | C2, C4, C6 |

| Phenolic Ring | -(2,4-Difluorophenyl) | Deactivating (Inductive) | Ortho, Para | C2, C4 |

| Difluorophenyl Ring | -F (Fluoro) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | C3, C5 |

| Difluorophenyl Ring | -(3-Hydroxyphenyl) | Deactivating (Inductive) | Ortho, Para | C3, C5 |

Nucleophilic aromatic substitution (SNAAr) on this molecule is less probable under standard conditions. It would require a strong nucleophile and typically necessitates the presence of powerful electron-withdrawing groups (like a nitro group) ortho or para to a leaving group, a condition not met in the parent structure. The fluorine atoms could potentially act as leaving groups, but the ring is not sufficiently activated for this to be a common pathway.

Specific kinetic and thermodynamic data for the aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, the reaction kinetics can be inferred from fundamental chemical principles.

Therodynamically, the stability of the products is a key factor. The formation of ortho and para substituted products on the phenolic ring is favored due to the resonance stabilization provided by the hydroxyl group to the intermediate carbocation.

Regioselectivity and Directing Effects of Substituents

Functional Group Transformations Involving the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives.

The synthesis of ethers and esters from the phenolic -OH group are common and important transformations.

Etherification: Phenols are readily converted to ethers. For instance, in the presence of a base such as potassium carbonate (K2CO3) and an alkylating agent like 1-bromo-3-chloropropane, this compound can be converted to its corresponding ether derivative. This reaction proceeds via the formation of a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent.

Esterification: The phenolic group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). For example, reaction with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine (B128534) results in the formation of the corresponding ester.

Table 2: Examples of Functional Group Transformations

| Reaction Type | Reagents | Product Type |

| Etherification | 1-Bromo-3-chloropropane, K2CO3, Acetone (B3395972) | 1-(3-((2,4-Difluorophenyl)phenoxy)propyl)piperidine (after subsequent reaction) |

| Esterification | 4-(Trifluoromethyl)benzoyl chloride, Triethylamine, Dichloromethane | 3-(2,4-Difluorophenyl)phenyl 4-(trifluoromethyl)benzoate |

Note: The products listed are representative of the class of compounds formed from these reactions, as seen in synthetic precursor patents.

While specific studies on the oxidation and reduction of this compound are limited, the reactivity can be predicted based on the behavior of related compounds.

Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions, typically using catalysts like palladium, platinum, or rhodium on a carbon support at elevated pressures and temperatures. This process would convert the aromatic rings into their corresponding cyclohexyl rings, resulting in the formation of 3-(2,4-Difluorocyclohexyl)cyclohexanol. The specific stereochemistry of the product would depend on the catalyst and reaction conditions employed.

Etherification and Esterification Reactions

Catalytic Transformations Involving this compound

This compound and its derivatives can serve as substrates in various metal-catalyzed cross-coupling reactions. While the phenol (B47542) itself can be used, it is often more efficient to first convert the hydroxyl group into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs).

Once converted, these derivatives can participate in reactions like the Suzuki, Stille, or Buchwald-Hartwig amination reactions. For example, the triflate derivative of this compound could be coupled with an arylboronic acid (Suzuki reaction) to form a more complex terphenyl structure. Similarly, it could undergo a Buchwald-Hartwig amination to introduce a nitrogen-based substituent in place of the triflate group. These catalytic methods are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler building blocks.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comacs.org The phenolic hydroxyl group and the C-H bonds on the aromatic rings of this compound offer potential sites for functionalization through these powerful synthetic methods.

Research has demonstrated the utility of palladium-catalyzed reactions for the functionalization of phenol derivatives. rsc.org For instance, employing a removable directing group, such as a 2-pyridyl group, allows for the selective ortho-C–H chlorination and subsequent functionalization of phenols. rsc.org This strategy can be envisioned for the targeted modification of the phenolic ring in this compound, enabling the introduction of various substituents. The general mechanism for such transformations typically involves an oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation and reductive elimination. acs.orgnih.gov

Furthermore, copper-catalyzed reactions have been pivotal in forming C(sp²)–CF₂H bonds, a transformation of growing importance in medicinal chemistry. rsc.org While direct difluoromethylation of a phenol at the oxygen atom is possible, the conditions can be tailored to achieve C-H functionalization. rsc.org For instance, the reaction of phenols with benzyl (B1604629) chlorides under basic conditions typically leads to C-O bond formation. nih.gov

The Suzuki-Miyaura cross-coupling reaction, which commonly employs palladium catalysts, is a versatile method for creating C-C bonds between aryl halides and boronic acids or their esters. researchgate.net This reaction could be applied to a halogenated derivative of this compound to introduce additional aryl or alkyl groups, further diversifying its structure. The catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. researchgate.net

The following table summarizes representative metal-catalyzed reactions applicable to phenol derivatives, which could be adapted for this compound.

| Reaction Type | Catalyst | Reactants | Product Type | Key Mechanistic Steps |

| Ortho-C–H Chlorination | Palladium Acetate | Phenol derivative, N-chlorosuccinimide | ortho-Chlorinated phenol | Directed C-H activation, oxidative addition, reductive elimination |

| Suzuki-Miyaura Coupling | Palladium Complex (e.g., Pd(dppf)Cl₂) | Aryl halide, Arylboronic acid | Biaryl compound | Oxidative addition, transmetalation, reductive elimination |

| C-O Bond Formation | Base-mediated | Phenol, Benzyl chloride | Aryl ether | Nucleophilic substitution |

| Difluoromethylation | Copper-based catalyst | Aryl (pseudo)halide, Difluoromethyl source | Aryl-CF₂H | Oxidative addition, reductive elimination |

Organocatalytic Applications in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. scienceopen.com Derivatives of this compound could potentially serve as substrates or precursors in various organocatalytic stereoselective transformations.

One area of interest is the dearomatization of phenols. Organocatalytic methods for hydroxylative phenol dearomatization can lead to the formation of bicyclo[2.2.2]octenones through a tandem [4+2]-dimerization of an intermediate ortho-quinol. nih.gov Chiral oxaziridinium organocatalysts have been shown to be effective in achieving high enantioselectivity in such reactions. nih.gov

Furthermore, organocatalytic strategies have been developed for the hydrophenolation of gem-difluoroalkenes, resulting in the formation of β,β-difluorophenethyl arylethers. nih.gov This type of reaction, which proceeds via a fluorine-retentive pathway, highlights the potential for incorporating fluorinated motifs into complex molecules. nih.gov While this specific reaction adds a phenol to a difluoroalkene, the underlying principles of activating phenols as nucleophiles in organocatalytic systems are relevant.

The development of chiral bifunctional organocatalysts has enabled highly enantioselective domino reactions, such as the Friedel-Crafts/substitution reaction between β-naphthol and (Z)-(2-bromo-2-nitrovinyl)benzene to produce dihydronaphthofuran derivatives. metu.edu.tr This demonstrates the potential for using phenolic compounds as nucleophiles in complex, stereocontrolled cascade reactions.

The table below outlines some organocatalytic reactions where phenol derivatives are key substrates.

| Reaction Type | Organocatalyst | Substrates | Product | Key Feature |

| Hydroxylative Phenol Dearomatization-[4+2] Cycloaddition | Chiral Oxaziridinium | o-Alkylphenols | Bicyclo[2.2.2]octenone | Enantioselective dearomatization |

| Hydrophenolation of gem-Difluoroalkenes | Organic Base (e.g., TMG, TBD) | Phenol, gem-Difluoroalkene | β,β-Difluorophenethyl arylether | Fluorine-retentive functionalization |

| Domino Friedel-Crafts/Substitution | Chiral Bifunctional Catalyst | β-Naphthol, Nitroalkene | Dihydronaphthofuran | Enantioselective cascade reaction |

Polymerization and Oligomerization Mechanisms

Phenolic compounds are well-known monomers for the synthesis of polymers and oligomers. The reactivity of the phenol hydroxyl group and the aromatic ring allows for various polymerization mechanisms.

Phenol-formaldehyde resins, such as Bakelite, are formed through the condensation polymerization of phenol with formaldehyde (B43269). scribd.com This reaction can be catalyzed by either an acid or a base. Under acidic conditions, the reaction proceeds through the electrophilic substitution of the phenol ring by protonated formaldehyde, leading to the formation of hydroxymethylphenols, which then condense to form a cross-linked polymer network. scribd.com While not specifically documented for this compound, its phenolic structure suggests it could undergo similar polymerization reactions.

Oxidative coupling is another important pathway for the polymerization of phenols. vtt.fi Enzymes like peroxidases and laccases, or chemical oxidants, can generate phenoxy radicals. vtt.fi These radicals can then couple in various ways to form dimers (lignans) and higher oligomers. vtt.fi The regioselectivity of this coupling is influenced by the substituents on the phenol ring. The resulting quinone methide intermediates can undergo further reactions, such as nucleophilic addition, to form stable products. vtt.fi The photolysis of phenolic compounds can also lead to the formation of colored, paramagnetic oligomers through radical pathways. cdnsciencepub.com

The synthesis of molecularly imprinted polymers (MIPs) often utilizes phenolic compounds as templates or functional monomers. mdpi.com Precipitation polymerization is a common technique to create these polymers, resulting in small, uniform spherical particles. mdpi.com

The table below details polymerization and oligomerization reactions relevant to phenolic compounds.

| Reaction Type | Monomers/Precursors | Catalyst/Initiator | Mechanism | Product Type |

| Condensation Polymerization | Phenol, Formaldehyde | Acid or Base | Electrophilic Aromatic Substitution, Condensation | Phenol-Formaldehyde Resin (e.g., Bakelite) |

| Oxidative Coupling | Phenols | Peroxidase/H₂O₂, Laccase/O₂ | Radical Coupling | Lignans, Oligomers |

| Photochemical Oligomerization | Phenolic Compounds | UV Light | Radical Formation and Coupling | Paramagnetic Oligomers |

| Precipitation Polymerization | Phenolic template, Functional monomer, Cross-linker | Initiator | Free Radical Polymerization | Molecularly Imprinted Polymer (MIP) |

Chemical Derivatization and Analog Design Based on 3 2,4 Difluorophenyl Phenol

Synthesis of Analogues with Modified Fluorine Substitution Patterns

The number and position of fluorine atoms on the phenyl ring are critical determinants of a molecule's physicochemical and biological properties. Strategic modification of the fluorine substitution pattern in analogues of 3-(2,4-difluorophenyl)phenol allows for a systematic investigation of structure-activity relationships.

The synthesis of regioisomers of difluorophenylphenols can be achieved through various synthetic routes, often involving cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the biaryl bond between a suitably substituted boronic acid and a halide.

One general approach involves the coupling of a difluorophenylboronic acid with a protected hydroxyphenyl halide. The choice of protecting group for the phenol (B47542) is crucial to prevent unwanted side reactions. A one-pot, three-component synthesis has been described for the preparation of 4-(2,4-difluorophenyl)anisole, which upon demethylation with hydrogen iodide, yields 4-(2,4-difluorophenyl)phenol. rsc.org This methodology can be adapted to synthesize other regioisomers by using the appropriate starting materials.

Another example is the synthesis of difluorophenyl-substituted Blatter radicals, where 1-(3,4-difluorophenyl)- and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] Current time information in Bangalore, IN.journals.co.zatriazin-4-yl were prepared via an oxidative cyclization of the corresponding (arylamino)hydrazones. researchgate.net This demonstrates how different difluorophenyl isomers can be incorporated into heterocyclic systems.

Furthermore, the synthesis of chalcone (B49325) derivatives, such as 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one and 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, has been accomplished through Claisen-Schmidt condensation of a fluorinated acetophenone (B1666503) with a methoxylated aldehyde. researchgate.net These examples highlight the versatility of synthetic methods to access a variety of regioisomeric difluorophenyl derivatives.

A patent for the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives illustrates another synthetic strategy starting from 1,2-difluorobenzene (B135520) and chloroacetyl chloride. google.com This demonstrates the construction of complex side chains attached to a difluorophenyl ring, a strategy that could be adapted for phenol derivatives.

The synthesis of analogues with varying degrees of fluorination allows for a deeper understanding of the role of fluorine in molecular interactions. Strategies for synthesizing mono- and poly-fluorinated analogues often build upon established methodologies for fluorination and cross-coupling reactions.

For instance, the synthesis of monofluorinated analogues of polybrominated diphenyl ethers has been achieved through a nucleophilic reaction of bromophenols with diphenyliodonium (B167342) salts. nih.gov This method could potentially be adapted for the synthesis of monofluorinated phenylphenols.

In the realm of polyfluorinated systems, the functionalization of polyfluorinated flavones with azoles demonstrates the substitution of fluorine atoms on a phenyl ring. mdpi.com This nucleophilic aromatic substitution (SNAr) reaction is a common strategy for introducing substituents onto highly fluorinated aromatic rings.

The synthesis of arylfluoroquinolones with fluorine atoms at various positions highlights the modular nature of their synthesis, allowing for the introduction of different fluorine patterns. msu.edu For example, starting from 2,3,4,5-tetrafluorobenzoic acid, a series of quinolones with 6,8-difluoro substitution were prepared. msu.edu

Per- and polyfluoroalkyl substances (PFAS) represent a broad class of compounds characterized by extensive fluorination. oecd.org While the synthesis of these compounds often involves electrochemical fluorination or telomerization, the principles of handling and synthesizing highly fluorinated molecules are relevant.

Regioisomeric Difluorophenyl Derivatives and Their Synthesis

Functionalization of the Phenolic Hydroxyl Group for Diverse Chemical Research Avenues

The phenolic hydroxyl group is a key functional handle for derivatization, enabling the modulation of the molecule's properties through the formation of esters, ethers, and conjugates. These modifications can alter solubility, lipophilicity, and hydrogen bonding capabilities, opening up new avenues for research.

Ester and ether derivatives are commonly synthesized to alter the hydrogen-bonding properties of the phenolic hydroxyl group and to introduce new functionalities.

Esterification: Phenols can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. A study on the synthesis of arctigenin (B1665602) ester derivatives showed that reaction with various RCOCl in the presence of triethylamine (B128534) yielded the corresponding esters. core.ac.uk This approach can be directly applied to this compound to generate a library of ester derivatives. Furthermore, transesterification of aryl esters with phenols, catalyzed by earth-abundant metal catalysts like potassium carbonate, provides another efficient route to aryl esters. rsc.org

Etherification: The synthesis of ether derivatives is typically achieved via Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, reacts with an alkyl halide. For example, O-alkylation of a phenolic hydroxyl group has been accomplished using 1-bromo-2-fluoroethane (B107303) in acetone (B3395972) with potassium carbonate as the base. nih.gov Similarly, the synthesis of arctigenin ether derivatives involved reacting the phenol with tosylated alcohols in the presence of potassium carbonate in DMF. core.ac.uk These methods allow for the introduction of a wide range of alkyl and aryl ether functionalities to the this compound scaffold.

The introduction of these groups can significantly impact intermolecular interactions. For example, replacing the phenolic proton with an alkyl or acyl group eliminates its hydrogen bond donating ability, which can affect its interaction with biological targets or its self-assembly properties.

Conjugating this compound to other molecular scaffolds can create hybrid systems with novel or enhanced properties. This approach is widely used in drug discovery and materials science to combine the features of different molecular entities.

The phenolic hydroxyl group can serve as an attachment point for conjugation. For example, it can be derivatized to an active ester, which can then react with nucleophilic groups on another molecule, such as an amine on a peptide, to form a stable conjugate. diva-portal.org

Another strategy involves synthesizing derivatives of this compound that contain a reactive group suitable for click chemistry or other biocompatible ligation reactions. For instance, a pyrazole (B372694) derivative containing a 2,4-difluorophenyl group was synthesized and subsequently reacted with various hydrazines to form hydrazone derivatives. researchgate.net This modular approach allows for the rapid generation of a library of hybrid molecules.

The incorporation of the this compound moiety into pyridine-containing scaffolds is another avenue for creating hybrid systems. mdpi.com Pyridine (B92270) scaffolds are prevalent in medicinal chemistry, and their combination with the difluorophenylphenol motif could lead to compounds with interesting biological activities.

Ester and Ether Derivatives for Modulating Intermolecular Interactions

Incorporation into Complex Molecular Architectures

The this compound scaffold can serve as a building block for the construction of more complex molecular architectures, such as macrocycles, polymers, and supramolecular assemblies.

The synthesis of fluorinated meso-tetra(hydroxyphenyl)porphyrins demonstrates the incorporation of fluorinated phenol derivatives into a larger macrocyclic structure. journals.co.za In this work, a fluorinated hydroxybenzaldehyde, which could be derived from a corresponding phenol, was condensed with pyrrole (B145914) to form the porphyrin ring. journals.co.za

The principles of nucleophilic aromatic substitution can be used to incorporate the difluorophenylphenol unit into polymers. For example, poly(arylene ether ketone)s (PAEKs) are synthesized by the reaction of a bisphenol with an activated dihalide, such as 4,4'-difluorobenzophenone. core.ac.uk A similar strategy could be employed using a derivative of this compound.

Furthermore, the this compound moiety can be integrated into larger, multi-component structures. For instance, the synthesis of compounds with a 1,7-bis-(3,4-dimethoxyphenyl)-hepta-1,6-diene-3,5-dione structural scaffold involved linking substituted phenyl groups through a diketone bridge. google.com This highlights how substituted phenyl units can be assembled into more elaborate frameworks.

The development of synthetic tools for the incorporation of specific systems, such as the benzo Current time information in Bangalore, IN.journals.co.zatriazinyl radical, into complex architectures often relies on functional group transformations and cross-coupling reactions on a core scaffold. researchgate.net These same principles can be applied to the this compound core to build intricate and functional molecular systems.

Oligomeric and Polymeric Structures for Advanced Material Research

The bifunctional nature of this compound makes it a promising monomer for step-growth polymerization, particularly in the synthesis of high-performance polymers such as poly(arylene ether)s (PAEs). mdpi.com These polymers are known for their exceptional thermal stability and chemical resistance. mdpi.comnasa.gov The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide, generated by deprotonating the hydroxyl group of this compound, displaces activated halides on another monomer. nasa.gov

Alternatively, the activated difluorophenyl ring of the title compound can react with a bisphenol comonomer. researchgate.net The electron-withdrawing fluorine atoms render the ipso-carbons susceptible to nucleophilic attack. This reactivity is the basis for creating a variety of polymer architectures. For instance, polycondensation with bisphenols like Bisphenol A could yield poly(arylene ether)s with specific thermal and mechanical properties. researchgate.netkpi.ua

Research on structurally similar fluorinated bisphenols and dihalo-compounds provides insight into the potential characteristics of polymers derived from this compound. researchgate.netmdpi.com These polymers are anticipated to exhibit excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (Td). researchgate.netwright.edu The incorporation of fluorine atoms often enhances solubility in common organic solvents and imparts a low dielectric constant and hydrophobicity, which are desirable traits for microelectronics and aerospace applications. researchgate.net

Table 1: Anticipated Properties of Poly(arylene ether)s Derived from Fluorinated Phenol Monomers

| Property | Expected Value/Characteristic | Rationale/Comparison |

| Inherent Viscosity (dL/g) | 0.50–1.30 | Based on values for PAEs derived from other fluorinated bisphenols, indicating formation of high molecular weight polymers. researchgate.netkpi.ua |

| Glass Transition Temp. (Tg) | 160–280 °C | Fluorine substitution can increase chain rigidity and intermolecular forces, leading to high Tg values. researchgate.netwright.edu |

| 5% Weight Loss Temp. (Td5) | > 500 °C (in N2) | The high strength of C-F and aromatic C-C/C-O bonds contributes to excellent thermal stability. researchgate.net |

| Solubility | Soluble in NMP, DMF, DMSO | The presence of fluorine can disrupt crystal packing, improving solubility over non-fluorinated analogs. researchgate.net |

| Dielectric Constant (1 MHz) | 2.70–3.00 | Fluorine's electronegativity lowers the polarizability of the polymer, resulting in a low dielectric constant. researchgate.net |

| Water Contact Angle | 85°–100° | Fluorinated surfaces are known to be hydrophobic, leading to high contact angles. researchgate.net |

Macrocyclic and Supramolecular Systems as Recognition Motifs

Phenolic units are fundamental building blocks in supramolecular chemistry, forming the basis of macrocycles like calixarenes and phenol vulcanchem.comarenes. nih.govthno.org These molecules possess well-defined cavities capable of selectively binding guest ions or small molecules. The this compound scaffold is an ideal candidate for incorporation into such systems to create advanced recognition motifs. acs.org

By employing condensation reactions, for example with formaldehyde (B43269), this compound could be used to synthesize novel calix[n]arenes. The difluorophenyl substituent would project from the main macrocyclic framework, directly influencing the electronic environment and dimensions of the binding cavity. thno.org The electron-withdrawing nature of the difluorophenyl group would modulate the hydrogen-bonding capabilities of the phenolic hydroxyl groups, which are crucial for anion recognition. publish.csiro.au

Furthermore, the fluorine atoms themselves can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, adding another layer of selectivity to the host-guest system. The rational design of such macrocycles is vital for developing new materials for chemical sensing, catalysis, and molecular transport. acs.orgpublish.csiro.au The principles of supramolecular chemistry suggest that the specific electronic and steric profile of this compound can be leveraged to tune the binding affinity and selectivity of the resulting host system. acs.org

Table 2: Potential Macrocyclic and Supramolecular Systems Incorporating this compound

| System Type | Synthetic Precursor(s) | Role of this compound Unit | Potential Application |

| Calix[n]arene Analog | This compound, Formaldehyde | Forms the core repeating unit of the macrocycle. | Selective ion/molecule sensing. thno.org |

| Chiral Porous Organic Cages | A functionalized this compound derivative, Polyamine synthons | Serves as a rigid, chiral building block for the cage framework. nih.gov | Enantioselective recognition and separation. nih.gov |

| Schiff Base Macrocycles | A diamine, A dialdehyde (B1249045) derived from this compound | Provides a triphenolic platform for metal coordination and cage formation. cam.ac.uk | Gas adsorption and enantiomeric recognition. cam.ac.uk |

| Self-Assembled Monolayers | Thiol-derivatized this compound | Acts as a surface modifier, tuning surface energy and hydrophobicity. | Creating functionalized surfaces for electronics or biocompatible materials. |

Structure-Reactivity and Structure-Spectroscopic Property Correlations in Derivatives

The chemical behavior and spectral characteristics of derivatives based on this compound are intrinsically linked to their molecular structure. Understanding these relationships is crucial for predicting the properties of new analogs and for interpreting experimental data.

Structure-Reactivity Correlations: The reactivity of the this compound scaffold is dominated by the interplay between the phenolic hydroxyl group and the difluorinated ring. The two electron-withdrawing fluorine atoms decrease the electron density of the attached phenyl ring, which in turn influences the acidity of the phenolic proton. This electronic effect makes the difluorophenyl ring less susceptible to electrophilic substitution but activates it for nucleophilic aromatic substitution.

Quantitative Structure-Activity Relationship (QSAR) studies on related phenolic and heterocyclic compounds have successfully correlated molecular descriptors with biological activity or chemical reactivity. zsmu.edu.uaplos.orgajrconline.org For derivatives of this compound, QSAR models could be developed to predict properties based on descriptors such as hydrophobicity (LogP), electronic parameters (Hammett constants), and steric factors. zsmu.edu.ua For example, an increase in the length of an alkyl chain attached to the phenolic oxygen would predictably increase hydrophobicity and might alter binding interactions in a biological system. zsmu.edu.ua

Structure-Spectroscopic Property Correlations: The substitution pattern of this compound gives rise to distinct and predictable spectroscopic signatures.